molecular formula C22H22N2O4S B7684225 N-(diphenylmethyl)-4-methoxy-3-(methylsulfamoyl)benzamide

N-(diphenylmethyl)-4-methoxy-3-(methylsulfamoyl)benzamide

Cat. No.: B7684225
M. Wt: 410.5 g/mol
InChI Key: WALKUTJQGRPVBX-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-4-methoxy-3-(methylsulfamoyl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a diphenylmethyl group, a methoxy group, and a methylsulfamoyl group attached to a benzamide core.

Properties

IUPAC Name

N-benzhydryl-4-methoxy-3-(methylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-23-29(26,27)20-15-18(13-14-19(20)28-2)22(25)24-21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21,23H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALKUTJQGRPVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-4-methoxy-3-(methylsulfamoyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene is reacted with diphenylmethanol in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Methylsulfamoyl Group: The methylsulfamoyl group can be introduced by reacting the intermediate compound with methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may involve continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-4-methoxy-3-(methylsulfamoyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-(methylsulfamoyl)benzamide.

    Reduction: Formation of N-(diphenylmethyl)-4-methoxy-3-(methylsulfamoyl)aniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(diphenylmethyl)-4-methoxy-3-(methylsulfamoyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-4-methoxy-3-(methylsulfamoyl)benzamide involves its interaction with specific molecular targets. For example, it may act as an allosteric activator of enzymes such as glucokinase, enhancing their catalytic activity . The compound may also interact with cellular receptors, modulating signaling pathways involved in disease processes.

Comparison with Similar Compounds

N-(diphenylmethyl)-4-methoxy-3-(methylsulfamoyl)benzamide can be compared with other benzamide derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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